(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid
Overview
Description
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a synthetic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by its adamantane core, which is a highly stable and rigid structure, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the diaza groups and the carboxylic acid functionality. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, providing insights into their function and regulation.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its stability and ability to interact with biological targets make it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its rigid structure and functional groups make it suitable for various applications, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: These compounds share the adamantane core but differ in their functional groups.
Diazaadamantane derivatives: These compounds have similar diaza groups but may vary in their substitution patterns.
Uniqueness
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-4-11(2)7-13(5-10)12(3,9(15)16)14(6-10)8-11/h4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYSEDXGXGBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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